molecular formula C30H26N8O6S2 B10934760 N,N'-bis{4-[(2-methylpyrimidin-4-yl)sulfamoyl]phenyl}benzene-1,2-dicarboxamide

N,N'-bis{4-[(2-methylpyrimidin-4-yl)sulfamoyl]phenyl}benzene-1,2-dicarboxamide

Cat. No.: B10934760
M. Wt: 658.7 g/mol
InChI Key: DVJOKCMHMLHYIX-UHFFFAOYSA-N
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Description

N~1~,N~2~-BIS(4-{[(2-METHYL-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)PHTHALAMIDE is a complex organic compound characterized by its unique structure, which includes pyrimidinyl and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-BIS(4-{[(2-METHYL-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)PHTHALAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-{[(2-METHYL-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL derivatives, which are then reacted with phthalic anhydride under controlled conditions to form the final product. Reaction conditions such as temperature, pressure, and the use of catalysts play a crucial role in optimizing the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of N1,N~2~-BIS(4-{[(2-METHYL-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)PHTHALAMIDE may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is common to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-BIS(4-{[(2-METHYL-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)PHTHALAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

N~1~,N~2~-BIS(4-{[(2-METHYL-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)PHTHALAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules make it valuable for biochemical studies and drug development.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of advanced polymers or coatings.

Mechanism of Action

The mechanism by which N1,N~2~-BIS(4-{[(2-METHYL-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)PHTHALAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis(trifluoromethylsulfonyl)aniline
  • N-Phenyl-bis(trifluoromethanesulfonimide)
  • N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide)

Uniqueness

N~1~,N~2~-BIS(4-{[(2-METHYL-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)PHTHALAMIDE stands out due to its specific combination of pyrimidinyl and sulfonyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C30H26N8O6S2

Molecular Weight

658.7 g/mol

IUPAC Name

1-N,2-N-bis[4-[(2-methylpyrimidin-4-yl)sulfamoyl]phenyl]benzene-1,2-dicarboxamide

InChI

InChI=1S/C30H26N8O6S2/c1-19-31-17-15-27(33-19)37-45(41,42)23-11-7-21(8-12-23)35-29(39)25-5-3-4-6-26(25)30(40)36-22-9-13-24(14-10-22)46(43,44)38-28-16-18-32-20(2)34-28/h3-18H,1-2H3,(H,35,39)(H,36,40)(H,31,33,37)(H,32,34,38)

InChI Key

DVJOKCMHMLHYIX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC(=NC=C5)C

Origin of Product

United States

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